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Compound of Interest

Compound Name: Formylurea

Cat. No.: B075220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a

pivotal transformation, enabling the synthesis of a vast array of valuable compounds. This

guide provides an objective comparison of two formylating agents: the well-established

dimethylformamide (DMF) and the less-conventional formylurea. This comparison is

supported by available experimental data, detailed protocols, and mechanistic insights to aid

researchers in selecting the appropriate reagent for their specific synthetic needs.

At a Glance: Formylurea vs. Dimethylformamide
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Feature Formylurea Dimethylformamide (DMF)

Formylating Power

Mild; primarily documented in

biological contexts and as a

precursor. Limited data on

general synthetic applications.

Versatile and widely used,

especially when activated

(e.g., Vilsmeier-Haack

reagent). Effective for N-, O-,

and C-formylation.

Substrate Scope

Not well-established for

general synthetic use.

Mentioned for amines and

hydrazines.

Broad scope, including primary

and secondary amines,

alcohols, phenols, and

electron-rich

aromatic/heteroaromatic

compounds.

Reaction Conditions
Not well-documented for

general use.

Varies from mild (for activated

amines/alcohols) to harsh

(Vilsmeier-Haack). Often

requires activating agents like

POCl₃, SOCl₂, or oxalyl

chloride.

Byproducts Primarily urea.

Varies with the activating

agent; can include

dimethylamine, HCl, and

phosphorus or sulfur-

containing waste.

Handling & Safety

Solid, stable compound.

Toxicological properties not

fully investigated.

Liquid, common laboratory

solvent. Known hepatotoxin

and reproductive hazard.

Requires careful handling.

In-Depth Analysis
Dimethylformamide (DMF) as a Formylating Agent
Dimethylformamide is a widely utilized reagent in formylation reactions, primarily through its

activation to form a potent electrophilic species. Its versatility extends to the formylation of
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nitrogen, oxygen, and carbon nucleophiles.

N-Formylation of Amines:

DMF can directly formylate primary and secondary amines, often at elevated temperatures or

with the assistance of catalysts. For instance, the formylation of various amines can be

achieved in good to excellent yields using DMF in the presence of a CeO₂ catalyst, with the

advantage of being tolerant to water and requiring no homogeneous acidic or basic additives.

[1] Another approach involves microwave irradiation in the presence of methyl benzoate as a

catalyst, affording formamides in high yields with short reaction times.[2]

O-Formylation of Alcohols and Phenols:

The formylation of hydroxyl groups using DMF typically requires activation. A combination of

DMF and oxalyl chloride has been shown to be a highly chemoselective system for the O-

formylation of aromatic hydroxyl groups (phenols) over aliphatic alcohols or amines.[3]

C-Formylation of Aromatic Compounds (Vilsmeier-Haack Reaction):

The most prominent application of DMF in formylation is the Vilsmeier-Haack reaction. In this

reaction, DMF is activated with an acid chloride, most commonly phosphorus oxychloride

(POCl₃) or thionyl chloride (SOCl₂), to generate the electrophilic Vilsmeier reagent, a

chloroiminium ion.[4][5][6] This reagent then attacks electron-rich aromatic and heteroaromatic

rings to introduce a formyl group.[3][4]

Experimental Protocols: Formylation using
Dimethylformamide
1. N-Formylation of Primary Amines using DMF and CeO₂ Catalyst

Reactants: Primary amine (1 mmol), Dimethylformamide (DMF, 5 mL), CeO₂ catalyst (50

mg).

Procedure: A mixture of the primary amine, DMF, and CeO₂ catalyst is stirred in a sealed

vessel at 150°C for 24 hours. After cooling to room temperature, the catalyst is filtered off,

and the excess DMF is removed under reduced pressure. The resulting crude product is

then purified by column chromatography to afford the corresponding formamide.
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Note: This method is adapted from studies on ceria-catalyzed N-formylation and

demonstrates good to excellent yields for various amines.[1]

2. Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound

Reactants: Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, 10 mmol),

Phosphorus oxychloride (POCl₃, 12 mmol), Dimethylformamide (DMF, 50 mmol).

Procedure: To a cooled (0°C) solution of the aromatic substrate in DMF, POCl₃ is added

dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and

stirred for several hours (monitoring by TLC). Upon completion, the reaction is quenched by

pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution). The product is

then extracted with an organic solvent, and the organic layer is washed, dried, and

concentrated. The crude product is purified by crystallization or column chromatography.

Safety: This reaction should be performed in a well-ventilated fume hood as POCl₃ is

corrosive and reacts violently with water.

Mechanistic Pathways
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier

reagent, which then undergoes an electrophilic aromatic substitution reaction.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Formylurea as a Formylating Agent
The use of formylurea as a direct formylating agent in general organic synthesis is not well-

documented in the reviewed literature. While it is stated to be a precursor for introducing formyl

groups into molecules like amines and hydrazines, specific experimental protocols and yields

are lacking.[7][8] Formylurea is known to be synthesized from urea and formic acid.[2]

One computational study suggests that formylurea can react with another molecule of formic

acid to generate N,N'-diformylurea, which could potentially be a more active formylating

species. However, this has not been experimentally verified as a general synthetic method.
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Due to the limited available data, a detailed, experimentally validated mechanism for the

formylation of common organic substrates by formylurea cannot be provided at this time. Its

reactivity appears to be more relevant in specific biological pathways or as a synthon in the

presence of other reagents.

Data Summary
N-Formylation of Amines with DMF

Amine
Substrate

Catalyst/Co
nditions

Temperatur
e (°C)

Time Yield (%) Reference

3-

Phenylpropyl

amine

Methyl

benzoate,

Microwave

200 5 min 93 [2]

Octylamine

Methyl

benzoate,

Microwave

200 5 min 92 [2]

Aniline CeO₂ 150 24 h >99 [1]

Benzylamine CeO₂ 150 24 h 98 [1]

Piperidine

Methyl

benzoate,

Microwave

200 5 min Good [2]

C-Formylation of Aromatic Compounds with DMF
(Vilsmeier-Haack)

Aromatic
Substrate

Activating
Agent

Temperatur
e (°C)

Time Yield (%) Reference

N,N-

Dimethylanili

ne

POCl₃ 0 - RT 6.5 h 77 [3]

Pyrrole POCl₃ - - High [4]

Phenol SOCl₂ - - Good [9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b075220?utm_src=pdf-body
https://www.researchgate.net/figure/Formylation-of-primary-and-secondary-amines-using-DMF-with-methyl-benzoate_tbl1_251079579
https://www.researchgate.net/figure/Formylation-of-primary-and-secondary-amines-using-DMF-with-methyl-benzoate_tbl1_251079579
https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48400a
https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48400a
https://www.researchgate.net/figure/Formylation-of-primary-and-secondary-amines-using-DMF-with-methyl-benzoate_tbl1_251079579
https://nrochemistry.com/vilsmeier-haack-reaction/
https://www.chemistrysteps.com/vilsmeier-haack-reaction/
https://www.jocpr.com/articles/micellar-effects-on-the-vilsmeierhaack-formylation-reactions-with-phenols-in-nonaqueous-solventsa-kinetic-and-synthetic.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The table for formylurea is omitted due to the lack of specific, quantitative experimental

data in the reviewed literature for its use as a direct formylating agent in general organic

synthesis.

Conclusion
For researchers requiring a versatile and well-established formylating agent with a broad

substrate scope, dimethylformamide, particularly when activated for the Vilsmeier-Haack

reaction or used with a catalyst for N-formylation, remains the reagent of choice. Its reactivity

and the conditions required are well-understood and extensively documented, providing a

reliable method for introducing the formyl group.

Formylurea, on the other hand, represents a less explored alternative. While it holds the

structural prerequisite for a formyl donor, its practical application in general organic synthesis is

not yet established. The lack of detailed experimental procedures and mechanistic studies for

common substrates makes its use in routine synthesis challenging. Further research is required

to unlock the potential of formylurea as a viable and perhaps milder formylating agent.

Researchers interested in novel reagent development may find this an area ripe for

investigation.

This guide is intended to provide a clear, data-supported comparison to assist in making

informed decisions for your research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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